2-Methylpropanethioamide
Overview
Description
2-Methylpropanethioamide is an organic compound with the molecular formula C₄H₉NS. It is a thioamide derivative of isobutyramide, where the oxygen atom in the amide group is replaced by a sulfur atom. This substitution imparts unique chemical properties to thioisobutyramide, making it a subject of interest in various scientific fields.
Scientific Research Applications
2-Methylpropanethioamide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Thioisobutyramide is a derivative of thiourea, which is a sulfur-containing compound Thiourea derivatives, known as thionamides, are well-known for their antithyroid properties . They inhibit thyroid hormone synthesis and are clinically used for the treatment of hyperthyroidism .
Mode of Action
Thionamides, a class of compounds to which thioisobutyramide belongs, are known to exert multiple actions within the thyroid hormone production pathway . They interfere with the synthesis of biologically active thyroid hormones, triiodothyronine (T3) or thyroxine (T4), which are synthesized within the thyroid in five sequential steps .
Biochemical Pathways
Thioisobutyramide, as a thionamide derivative, likely affects the thyroid hormone synthesis pathway. This pathway involves the iodination of tyrosine residues in thyroglobulin, a protein produced by the thyroid gland, and the coupling of these iodinated residues to form T3 and T4 . Disruption of this pathway can lead to decreased levels of thyroid hormones, potentially resulting in hypothyroidism.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropanethioamide can be synthesized through several methods. One common approach involves the reaction of isobutyronitrile with hydrogen sulfide in the presence of a catalyst such as isopropylamine. This reaction typically occurs in a polar solvent like dimethylformamide . Another method involves the thiation of isobutyramide using reagents like phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods: In industrial settings, the production of thioisobutyramide often follows similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropanethioamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Comparison with Similar Compounds
Thioacetamide: Another thioamide with a simpler structure, often used as a reagent in organic synthesis.
Thioformamide: A smaller thioamide with distinct chemical properties.
Uniqueness: 2-Methylpropanethioamide is unique due to its branched structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methylpropanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCLRBQYESMUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447922 | |
Record name | 2-methylpropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-65-6 | |
Record name | 2-methylpropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpropanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.